3H-Imidazo[4,5-B]pyridin-7-OL
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Overview
Description
3H-Imidazo[4,5-B]pyridin-7-OL is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-B]pyridin-7-OL typically involves the cyclization of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-B]pyridine core . Another approach involves the use of formaldehyde as the carbonyl component, which can yield an unsubstituted imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-B]pyridin-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the imidazo[4,5-B]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as phase transfer catalysis.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-B]pyridines .
Scientific Research Applications
3H-Imidazo[4,5-B]pyridin-7-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role as a GABA A receptor agonist, proton pump inhibitor, and aromatase inhibitor.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-B]pyridin-7-OL involves its interaction with various molecular targets:
GABA A Receptor: Acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA.
Proton Pump Inhibition: Inhibits the H+/K+ ATPase enzyme, reducing gastric acid secretion.
Aromatase Inhibition: Blocks the conversion of androgens to estrogens, useful in treating hormone-sensitive cancers.
Comparison with Similar Compounds
3H-Imidazo[4,5-B]pyridin-7-OL can be compared with other imidazopyridine derivatives:
Imidazo[4,5-C]pyridine: Similar structure but different biological activities.
Imidazo[1,5-A]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,2-A]pyridine: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its versatile biological activities and its potential for further functionalization, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C6H5N3O |
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Molecular Weight |
135.12 g/mol |
IUPAC Name |
1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C6H5N3O/c10-4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) |
InChI Key |
WFJKUHVPYOQFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=N2 |
Origin of Product |
United States |
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